molecular formula C4H6Te B8742616 Tellurium, diethenyl- CAS No. 63000-06-6

Tellurium, diethenyl-

Cat. No. B8742616
Key on ui cas rn: 63000-06-6
M. Wt: 181.7 g/mol
InChI Key: PVCMTBIXZVRYGC-UHFFFAOYSA-N
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Patent
US05164524

Procedure details

The reactions, as illustrated in equations (1), (1)(a), (2), (2)(a), or (2)(b) above, for the production of tetraorganyl tellurium, tetramethyl tellurium, tetraorganyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium, are commenced at low temperature ranging from about -100° C. to about 25° C. If the above reactions are carried out at higher temperature, the corresponding diorganyl tellurium, dimethyl tellurium, bis(trimethylsilyl-methyl) tellurium, or divinyl tellurium derivatives will also be produced, or other side reactions will occur. After the reactions have proceeded to form the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium product, the reaction mixture is warmed to room temperature and is stirred; and if a Grignard reagent was used, 1,4-dioxane is added to remove magnesium salts. The slurry is then cooled down again within the above noted -100° C. to 25° C. range, so that all of the salts will precipitate out of solution. The reaction mixture is then filtered to remove precipitated salts. The resulting solution containing the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium is then vacuum distilled to remove the solvent, and the crude product purified, e.g., by vacuum distillation for the liquid product,tetramethyl tellurium, or by fractional recrystallization for the solid product, tetra(trimethylsilylmethyl) tellurium.
Name
tetravinyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2)(b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetramethyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
tetra(trimethylsilylmethyl) tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][Te:2](C)(C)[CH3:3].[CH3:6][Si:7]([CH2:10][Te:11](C[Si](C)(C)C)(C[Si](C)(C)C)[CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].[CH:27]([Te:29](C=C)(C=C)[CH:30]=[CH2:31])=[CH2:28]>>[CH3:1][Te:2][CH3:3].[CH3:16][Si:13]([CH2:12][Te:11][CH2:10][Si:7]([CH3:9])([CH3:8])[CH3:6])([CH3:14])[CH3:15].[CH:27]([Te:29][CH:30]=[CH2:31])=[CH2:28]

Inputs

Step One
Name
tetravinyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Te](C=C)(C=C)C=C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 2)(b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetramethyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Te](C)(C)C
Step Six
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
tetra(trimethylsilylmethyl) tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C[Te](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from about -100° C. to about 25° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C[Te]C
Name
Type
product
Smiles
C[Si](C)(C)C[Te]C[Si](C)(C)C
Name
Type
product
Smiles
C(=C)[Te]C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05164524

Procedure details

The reactions, as illustrated in equations (1), (1)(a), (2), (2)(a), or (2)(b) above, for the production of tetraorganyl tellurium, tetramethyl tellurium, tetraorganyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium, are commenced at low temperature ranging from about -100° C. to about 25° C. If the above reactions are carried out at higher temperature, the corresponding diorganyl tellurium, dimethyl tellurium, bis(trimethylsilyl-methyl) tellurium, or divinyl tellurium derivatives will also be produced, or other side reactions will occur. After the reactions have proceeded to form the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium product, the reaction mixture is warmed to room temperature and is stirred; and if a Grignard reagent was used, 1,4-dioxane is added to remove magnesium salts. The slurry is then cooled down again within the above noted -100° C. to 25° C. range, so that all of the salts will precipitate out of solution. The reaction mixture is then filtered to remove precipitated salts. The resulting solution containing the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium is then vacuum distilled to remove the solvent, and the crude product purified, e.g., by vacuum distillation for the liquid product,tetramethyl tellurium, or by fractional recrystallization for the solid product, tetra(trimethylsilylmethyl) tellurium.
Name
tetravinyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2)(b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetramethyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
tetra(trimethylsilylmethyl) tellurium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][Te:2](C)(C)[CH3:3].[CH3:6][Si:7]([CH2:10][Te:11](C[Si](C)(C)C)(C[Si](C)(C)C)[CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].[CH:27]([Te:29](C=C)(C=C)[CH:30]=[CH2:31])=[CH2:28]>>[CH3:1][Te:2][CH3:3].[CH3:16][Si:13]([CH2:12][Te:11][CH2:10][Si:7]([CH3:9])([CH3:8])[CH3:6])([CH3:14])[CH3:15].[CH:27]([Te:29][CH:30]=[CH2:31])=[CH2:28]

Inputs

Step One
Name
tetravinyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Te](C=C)(C=C)C=C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 2)(b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetramethyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Te](C)(C)C
Step Six
Name
tetraorganyl tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
tetra(trimethylsilylmethyl) tellurium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C[Te](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from about -100° C. to about 25° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C[Te]C
Name
Type
product
Smiles
C[Si](C)(C)C[Te]C[Si](C)(C)C
Name
Type
product
Smiles
C(=C)[Te]C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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